Technical Whitepaper: 2-(Trifluoromethoxy)ethanesulfonyl Chloride
Technical Whitepaper: 2-(Trifluoromethoxy)ethanesulfonyl Chloride
Strategic Reagent for Fluorinated Motif Integration in Drug Discovery
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate physicochemical properties such as lipophilicity (LogP), metabolic stability, and bioavailability. 2-(Trifluoromethoxy)ethanesulfonyl chloride (CAS: 1118786-91-6) is a specialized electrophilic reagent designed to introduce the 2-(trifluoromethoxy)ethyl moiety.
This structural motif combines the unique electronic properties of the trifluoromethoxy group (–OCF₃) with an ethyl linker, offering a distinct bioisosteric profile compared to simple trifluoroethyl or alkyl groups. This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and handling protocols, enabling researchers to deploy this reagent effectively in lead optimization.
Part 2: Chemical Identity & Structural Analysis
| Attribute | Detail |
| Chemical Name | 2-(Trifluoromethoxy)ethanesulfonyl chloride |
| CAS Number | 1118786-91-6 |
| Molecular Formula | C₃H₄ClF₃O₃S |
| Molecular Weight | 212.57 g/mol |
| SMILES | FC(F)(F)OCCS(=O)(=O)Cl |
| InChI Key | CSL-70782 (Catalog Ref) |
| Structural Features | Sulfonyl Chloride: Highly reactive electrophile for sulfonylation.Trifluoromethoxy Group: Strong electron-withdrawing group (Hammett σp = 0.35), enhances lipophilicity without significant steric penalty.Ethyl Linker: Flexible spacer preventing steric congestion at the reaction site.[1][2][3] |
Part 3: Physical Properties Profile
Note: As a specialized research chemical, some values are predicted based on Structure-Property Relationship (SPR) models of analogous sulfonyl chlorides (e.g., 2,2,2-trifluoroethanesulfonyl chloride).
Table 1: Physicochemical Data
| Property | Value / Description | Source/Method |
| Physical State | Liquid | Observed (Analogous) |
| Appearance | Colorless to pale yellow oil | Standard Purity >95% |
| Density | 1.58 – 1.65 g/mL (at 20 °C) | Predicted (ACD/Labs) |
| Boiling Point | 65–70 °C at 10 mmHg~185 °C at 760 mmHg (Extrapolated) | Predicted (Analogous) |
| Refractive Index ( | 1.41 – 1.43 | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene.Reacts violently with Water/Alcohols. | Experimental Protocol |
| Vapor Pressure | ~0.5 mmHg at 25 °C | Estimated |
| Flash Point | > 110 °C (Closed Cup) | Safety Estimate |
Stability & Reactivity Insights
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Hydrolysis: The sulfonyl chloride moiety is moisture-sensitive, hydrolyzing rapidly to form 2-(trifluoromethoxy)ethanesulfonic acid and HCl gas.
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Thermal Stability: Generally stable up to 100°C under anhydrous conditions. Distillation should be performed under reduced pressure to avoid thermal decomposition.
Part 4: Synthesis & Manufacturing Insights
The synthesis of 2-(trifluoromethoxy)ethanesulfonyl chloride typically follows a "Bottom-Up" approach starting from the commercially available alcohol. The following protocol ensures high purity by avoiding harsh direct chlorosulfonation conditions that might compromise the ether linkage.
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Step-wise synthetic pathway transforming the alcohol precursor to the sulfonyl chloride via oxidative chlorination.
Detailed Experimental Protocol (Recommended Route)
Step 1: Mesylation
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Dissolve 2-(trifluoromethoxy)ethanol (1.0 eq) in anhydrous DCM.
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Add Triethylamine (1.5 eq) and cool to 0°C.
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Dropwise add Methanesulfonyl chloride (1.2 eq). Stir for 2 hours.
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Workup: Wash with 1N HCl, brine, dry over MgSO₄.
Step 2: Thioacetate Formation
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Dissolve the crude mesylate in DMF.
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Add Potassium Thioacetate (1.2 eq) and heat to 60°C for 4 hours.
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The reaction turns orange/brown. Extract with Et₂O/Water to isolate the thioacetate.
Step 3: Oxidative Chlorination (The Critical Step)
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Suspend the thioacetate in a mixture of Acetic Acid/Water (5:1) . Cool to 0–5°C.
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Bubble Chlorine gas (Cl₂) through the solution.
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Observation: The mixture will initially turn dark, then clear yellow as the sulfonyl chloride forms.
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Quench: Purge excess Cl₂ with Nitrogen. Pour into ice water.
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Isolation: Extract immediately with DCM. Wash organic layer with cold 5% NaHCO₃ (to remove AcOH) and brine.
-
Purification: Vacuum distillation is required for high purity (>98%).
Part 5: Applications in Drug Discovery
This reagent is primarily used to introduce the Trifluoromethoxyethyl sulfonyl moiety, which serves as a lipophilic anchor.
Bioisosteric Replacement
The -(CH2)2-OCF3 group acts as a "super-lipophilic" ethyl group.
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vs. Ethyl (-CH2CH3): The OCF3 variant increases metabolic stability against oxidation at the terminal position.
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vs. Trifluoroethyl (-CH2CF3): The OCF3 ether linkage changes the bond angle and dipole moment, often improving binding affinity in pockets that tolerate larger halogens.
Sulfonamide Synthesis
Reacting this chloride with primary or secondary amines yields Sulfonamides , a privileged scaffold in inhibitors for:
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Carbonic Anhydrase
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Proteases (e.g., Cysteine proteases)
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GPCRs (Chemokine receptors)
Reaction Condition:
Amine (1.0 eq) + Sulfonyl Chloride (1.1 eq) + Pyridine (2.0 eq) in DCM at 0°C -> RT.
Part 6: Handling, Safety & Storage
Hazard Profile (GHS Classification)
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H314: Causes severe skin burns and eye damage.
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H290: May be corrosive to metals.
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EUH014: Reacts violently with water.
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H330: Fatal if inhaled (Assumed for volatile sulfonyl chlorides).
Storage Protocol
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Temperature: Store at 2–8°C (Refrigerator).
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Atmosphere: Strictly Inert Gas (Argon/Nitrogen) . Moisture ingress will degrade the reagent to the sulfonic acid (viscous oil/solid) and HCl.
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Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment recommended.
Diagram 2: Handling Decision Tree
Caption: Visual inspection guide to verify reagent integrity before synthesis.
References
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Chemical Identity & Analogous Properties
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Synthetic Methodology (Oxidative Chlorination)
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Preparation of Sulfonyl Chlorides from Thioacetates. J. Org. Chem. 2006, 71, 3, 1080–1084. Link
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Medicinal Chemistry Applications
(Note: Specific physical data for CAS 1118786-91-6 is derived from predicted models and analogous structures due to its status as a specialized research intermediate.)
Sources
- 1. Trifluoromethanesulfonyl chloride | 421-83-0 [chemicalbook.com]
- 2. titanobel.com [titanobel.com]
- 3. US7923584B2 - Synthesis of difunctional oxyethylene-based compounds - Google Patents [patents.google.com]
- 4. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]
- 5. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
